molecular formula C19H17FN2O4S B2879962 2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone CAS No. 1421512-83-5

2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone

Cat. No.: B2879962
CAS No.: 1421512-83-5
M. Wt: 388.41
InChI Key: CVLMMZALZXLFQU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of fluorine, methoxy, and azetidine moieties suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or azetidine derivatives.

    Introduction of the Fluorophenoxy Group: This step involves nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.

    Coupling with Benzo[d]thiazole Derivative: The final step involves coupling the azetidine intermediate with a benzo[d]thiazole derivative, often using conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azetidine moieties.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines, depending on the specific reaction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The presence of the fluorine atom often enhances biological activity and metabolic stability.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery programs targeting specific enzymes or receptors. The azetidine ring is known for its bioactivity, which could be leveraged in the development of new therapeutics.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)-1-(3-((4-methoxyphenyl)oxy)azetidin-1-yl)ethanone: Similar structure but lacks the benzo[d]thiazole moiety.

    2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The unique combination of the fluorophenoxy, methoxybenzo[d]thiazole, and azetidine moieties in 2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone sets it apart from similar compounds. This structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-24-15-7-4-8-16-18(15)21-19(27-16)26-12-9-22(10-12)17(23)11-25-14-6-3-2-5-13(14)20/h2-8,12H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLMMZALZXLFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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